ADA-Dinatriumsalz

Übersicht

Beschreibung

. It serves as a buffering agent, particularly in enzyme assays, due to its ability to maintain a stable pH.

Wissenschaftliche Forschungsanwendungen

ADA disodium salt is extensively used in scientific research due to its buffering properties and ability to form complexes with metal ions. It is commonly employed in enzyme assays, protein purification, and as a chelating agent in analytical chemistry. Its applications extend to fields such as biology, medicine, and industry, where it aids in the study of metalloproteins and the removal of heavy metals from biological samples.

Wirkmechanismus

Target of Action

ADA disodium salt, also known as N-(2-Acetamido)-2-iminodiacetic acid disodium salt, is a derivative of ADA (adenosine deaminase). It is primarily used in biochemical research, particularly in the preparation of enzyme buffers . .

Mode of Action

It is known that the disodium component of ada disodium salt enhances the solubility and stability of the buffer in aqueous solutions . This makes it especially useful in biological systems, as it facilitates easy adjustment of buffer systems to the desired ionic strength and pH, without introducing significant amounts of extraneous ions .

Result of Action

It is known that it plays a crucial role in maintaining the optimal conditions for various enzymatic reactions in biological systems .

Action Environment

Environmental factors can influence the action, efficacy, and stability of ADA disodium salt. For instance, the pH and ionic strength of the solution can affect the solubility and stability of ADA disodium salt . .

Biochemische Analyse

Biochemical Properties

ADA disodium salt plays a crucial role in biochemical reactions due to its buffering capacity. It is commonly used in enzyme assays and protein isolation procedures. The compound interacts with various enzymes and proteins, stabilizing their activity by maintaining an optimal pH environment. ADA disodium salt is particularly effective in reactions involving enzymes that are sensitive to pH changes, such as adenosine deaminase. By providing a stable pH, ADA disodium salt ensures the proper functioning of these enzymes and proteins .

Cellular Effects

ADA disodium salt influences various cellular processes by maintaining a stable pH environment. This stability is essential for cell signaling pathways, gene expression, and cellular metabolism. In particular, ADA disodium salt can affect the activity of enzymes involved in these processes, ensuring that they function optimally. For example, in cell signaling pathways, ADA disodium salt helps maintain the pH required for the proper activation and deactivation of signaling molecules. Similarly, in gene expression, it ensures that the enzymes responsible for transcription and translation operate efficiently .

Molecular Mechanism

The mechanism of action of ADA disodium salt involves its ability to maintain a stable pH environment. At the molecular level, ADA disodium salt binds to hydrogen ions, preventing significant fluctuations in pH. This binding interaction is crucial for the stability of enzymes and proteins, as it ensures that they remain in their active forms. Additionally, ADA disodium salt can inhibit or activate certain enzymes by maintaining the pH required for their optimal activity. This regulation of enzyme activity is essential for various biochemical reactions and cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of ADA disodium salt can change over time. The compound is generally stable, but its buffering capacity may degrade under certain conditions. Long-term studies have shown that ADA disodium salt can maintain its effectiveness in stabilizing pH for extended periods. Factors such as temperature, light exposure, and the presence of other chemicals can affect its stability. In in vitro and in vivo studies, ADA disodium salt has been observed to maintain cellular function by providing a stable pH environment over time .

Dosage Effects in Animal Models

The effects of ADA disodium salt can vary with different dosages in animal models. At optimal doses, ADA disodium salt effectively maintains a stable pH environment, supporting various biochemical reactions and cellular processes. At high doses, ADA disodium salt may exhibit toxic or adverse effects. These effects can include disruptions in cellular metabolism and enzyme activity. Threshold effects have been observed, where the benefits of ADA disodium salt are maximized at specific concentrations, beyond which adverse effects may occur .

Metabolic Pathways

ADA disodium salt is involved in several metabolic pathways, primarily through its role in maintaining a stable pH environment. It interacts with enzymes and cofactors that are sensitive to pH changes, ensuring their proper function. By stabilizing the pH, ADA disodium salt can influence metabolic flux and metabolite levels. For example, in pathways involving adenosine deaminase, ADA disodium salt ensures that the enzyme operates efficiently, thereby regulating the levels of adenosine and its metabolites .

Transport and Distribution

Within cells and tissues, ADA disodium salt is transported and distributed to maintain a stable pH environment. It interacts with transporters and binding proteins that facilitate its movement across cellular compartments. ADA disodium salt can accumulate in specific regions where pH stabilization is required, such as in areas with high enzymatic activity. This localization ensures that the compound effectively supports biochemical reactions and cellular processes .

Subcellular Localization

ADA disodium salt is localized in various subcellular compartments, where it exerts its buffering effects. It can be found in the cytoplasm, mitochondria, and other organelles that require pH stabilization. The compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments. By maintaining a stable pH in these regions, ADA disodium salt supports the activity and function of enzymes and proteins involved in critical cellular processes .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: ADA disodium salt is synthesized through the reaction of glycine with acetic anhydride, followed by the addition of sodium hydroxide. The reaction conditions typically involve heating the mixture to facilitate the formation of the disodium salt.

Industrial Production Methods: On an industrial scale, ADA disodium salt is produced through a similar process, but with optimized reaction conditions to ensure high yield and purity. The process involves large-scale reactors and precise control of temperature and pH to achieve consistent product quality.

Analyse Chemischer Reaktionen

Types of Reactions: ADA disodium salt primarily undergoes substitution reactions. It can act as a ligand, forming complexes with metal ions through its carboxylate and amide groups.

Common Reagents and Conditions: The reactions involving ADA disodium salt typically use metal salts such as calcium chloride, magnesium sulfate, and iron(III) chloride. The reactions are usually carried out in aqueous solutions at room temperature or slightly elevated temperatures.

Major Products Formed: The major products of these reactions are metal-ADA complexes, which are used in various applications such as analytical chemistry and environmental testing.

Vergleich Mit ähnlichen Verbindungen

ADA disodium salt is similar to other chelating agents such as EDTA (ethylenediaminetetraacetic acid) and EGTA (ethylene glycol tetraacetic acid). ADA disodium salt is unique in its ability to form complexes with a wide range of metal ions and its use in specific biochemical applications. Other similar compounds include NTA (nitrilotriacetic acid) and DTPA (diethylenetriaminepentaacetic acid).

Does this cover everything you were looking for, or is there something specific you'd like to know more about?

Eigenschaften

IUPAC Name |

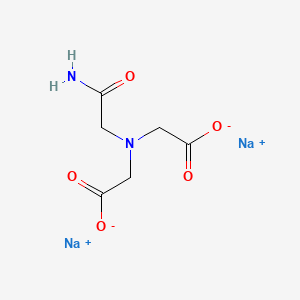

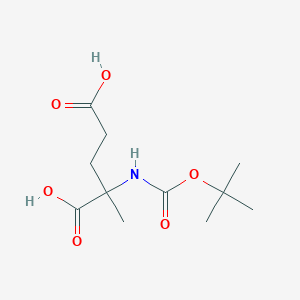

disodium;2-[(2-amino-2-oxoethyl)-(carboxylatomethyl)amino]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O5.2Na/c7-4(9)1-8(2-5(10)11)3-6(12)13;;/h1-3H2,(H2,7,9)(H,10,11)(H,12,13);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFJHJSRPIBTMAS-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)N)N(CC(=O)[O-])CC(=O)[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2Na2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50657462 | |

| Record name | Disodium [(2-amino-2-oxoethyl)(carboxylatomethyl)amino]acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50657462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41689-31-0 | |

| Record name | Disodium [(2-amino-2-oxoethyl)(carboxylatomethyl)amino]acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50657462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Bromo-2-iodofuro[3,2-b]pyridine](/img/structure/B1521768.png)

![3,5-Bis[2-(Fmoc-amino)ethoxy]benzoic acid](/img/structure/B1521771.png)

![2-((tert-Butoxycarbonyl)amino)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B1521777.png)